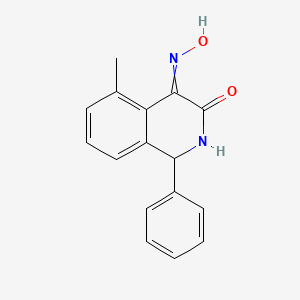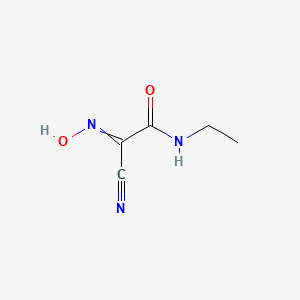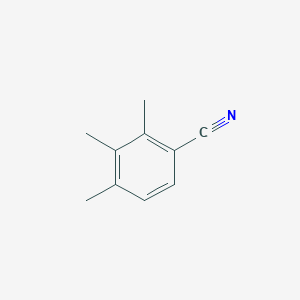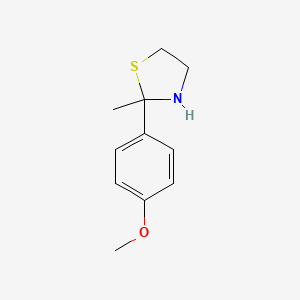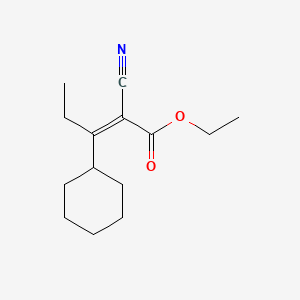
Ethyl 1-cyclohexylpropylidene cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-cyclohexylpropylidene cyanoacetate is an organic compound that features a cyano group, an ester group, and a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-cyclohexylpropylidene cyanoacetate typically involves the reaction of ethyl cyanoacetate with cyclohexylpropylidene derivatives under controlled conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the reaction, allowing for the production of large quantities of the compound with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1-cyclohexylpropylidene cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various esters, amides, and thioesters.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-cyclohexylpropylidene cyanoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of bioactive molecules and as a precursor for enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of ethyl 1-cyclohexylpropylidene cyanoacetate involves its reactivity at the cyano and ester functional groups. The cyano group can undergo nucleophilic addition reactions, while the ester group can participate in hydrolysis and transesterification reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-cyclohexylpropylidene cyanoacetate can be compared with other cyanoacetate derivatives such as:
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Ethyl 2-cyano-3-phenylpropanoate
Uniqueness: The presence of the cyclohexyl ring in this compound imparts unique steric and electronic properties, making it distinct from other cyanoacetate derivatives. This structural feature can influence the compound’s reactivity and its interactions with biological targets, potentially leading to novel applications in various fields.
Eigenschaften
CAS-Nummer |
73806-37-8 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
ethyl (Z)-2-cyano-3-cyclohexylpent-2-enoate |
InChI |
InChI=1S/C14H21NO2/c1-3-12(11-8-6-5-7-9-11)13(10-15)14(16)17-4-2/h11H,3-9H2,1-2H3/b13-12- |
InChI-Schlüssel |
MYNXVNNFXVBDLI-SEYXRHQNSA-N |
Isomerische SMILES |
CC/C(=C(\C#N)/C(=O)OCC)/C1CCCCC1 |
Kanonische SMILES |
CCC(=C(C#N)C(=O)OCC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


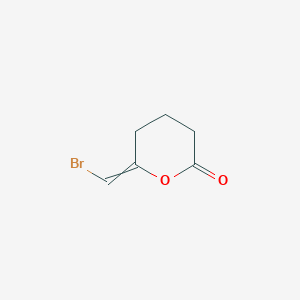


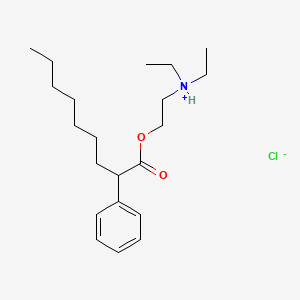
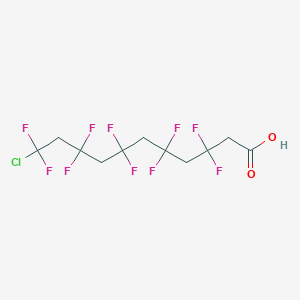
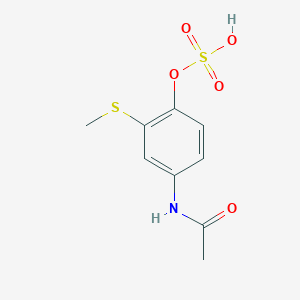
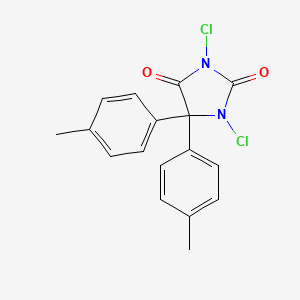
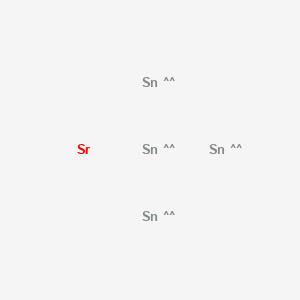
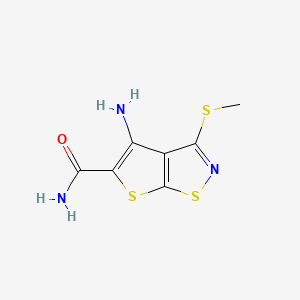
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)
